(8xi,9xi,14xi,16alpha,17beta)-3-[(4-Fluorobenzyl)oxy]estra-1,3,5(10)-triene-16,17-diol
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Overview
Description
7-[(4-FLUOROPHENYL)METHOXY]-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,2-DIOL is a complex organic compound with a unique structure that includes a fluorophenyl group and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-FLUOROPHENYL)METHOXY]-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,2-DIOL typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the fluorophenyl group. Common synthetic routes may involve:
Cyclization reactions: These are used to form the core structure.
Substitution reactions: Introduction of the fluorophenyl group through nucleophilic substitution.
Oxidation and reduction reactions: To achieve the desired functional groups and oxidation states.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
7-[(4-FLUOROPHENYL)METHOXY]-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,2-DIOL can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Cyclization: Formation of additional ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Catalysts: Such as palladium or platinum for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols.
Scientific Research Applications
7-[(4-FLUOROPHENYL)METHOXY]-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,2-DIOL has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biology: Study of its interactions with biological molecules and potential therapeutic effects.
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 7-[(4-FLUOROPHENYL)METHOXY]-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,2-DIOL involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: Interaction with specific receptors in biological systems, leading to a biological response.
Enzyme inhibition: Inhibition of specific enzymes, affecting metabolic pathways.
Signal transduction: Modulation of signal transduction pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[(4-FLUOROPHENYL)METHOXY]-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,2-DIOL include:
Phenanthrene derivatives: Compounds with similar core structures but different substituents.
Fluorophenyl compounds: Compounds with similar fluorophenyl groups but different core structures.
Cyclopenta[a]phenanthrene derivatives: Compounds with similar core structures and different functional groups.
Uniqueness
The uniqueness of 7-[(4-FLUOROPHENYL)METHOXY]-11A-METHYL-1H,2H,3H,3AH,3BH,4H,5H,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,2-DIOL lies in its specific combination of a fluorophenyl group and a cyclopenta[a]phenanthrene core, which imparts unique chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H29FO3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(13S,16R,17R)-3-[(4-fluorophenyl)methoxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C25H29FO3/c1-25-11-10-20-19-9-7-18(29-14-15-2-5-17(26)6-3-15)12-16(19)4-8-21(20)22(25)13-23(27)24(25)28/h2-3,5-7,9,12,20-24,27-28H,4,8,10-11,13-14H2,1H3/t20?,21?,22?,23-,24+,25+/m1/s1 |
InChI Key |
GWXDJKCRYNAAKC-CCWCPDPXSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OCC5=CC=C(C=C5)F |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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